molecular formula C13H17NO B13194234 N-(1-benzofuran-2-ylmethyl)butan-1-amine

N-(1-benzofuran-2-ylmethyl)butan-1-amine

Cat. No.: B13194234
M. Wt: 203.28 g/mol
InChI Key: DINSXQNLQCYRJA-UHFFFAOYSA-N
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Description

(1-Benzofuran-2-ylmethyl)(butyl)amine is an organic compound that features a benzofuran ring attached to a butylamine group Benzofuran derivatives are known for their diverse biological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzofuran-2-ylmethyl)(butyl)amine typically involves the reaction of benzofuran derivatives with butylamine under controlled conditions. One common method is the nucleophilic substitution reaction where the benzofuran derivative is treated with butylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of (1-Benzofuran-2-ylmethyl)(butyl)amine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (1-Benzofuran-2-ylmethyl)(butyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of benzofuran carboxylic acids.

    Reduction: Formation of benzofuran alcohols.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

(1-Benzofuran-2-ylmethyl)(butyl)amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-Benzofuran-2-ylmethyl)(butyl)amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    Benzofuran: The parent compound, known for its diverse biological activities.

    Benzothiophene: A sulfur analog of benzofuran with similar chemical properties.

    Indole: A structurally related compound with a nitrogen atom in place of the oxygen in benzofuran.

Uniqueness: (1-Benzofuran-2-ylmethyl)(butyl)amine is unique due to the presence of the butylamine group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-(1-benzofuran-2-ylmethyl)butan-1-amine

InChI

InChI=1S/C13H17NO/c1-2-3-8-14-10-12-9-11-6-4-5-7-13(11)15-12/h4-7,9,14H,2-3,8,10H2,1H3

InChI Key

DINSXQNLQCYRJA-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC2=CC=CC=C2O1

Origin of Product

United States

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